molecular formula C14H12N4O2S B2590762 (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide CAS No. 2035000-13-4

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2590762
CAS No.: 2035000-13-4
M. Wt: 300.34
InChI Key: BCRBNMIJNMUICO-AATRIKPKSA-N
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Description

(2E)-3-(Furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a synthetically designed heterocyclic compound intended for research use only. It is not for diagnostic or therapeutic use in humans or animals. The compound integrates three distinct pharmacologically relevant heterocyclic systems: a furan ring, a thiophene ring, and a 1,2,3-triazole linker. This structural motif is of significant interest in medicinal chemistry and drug discovery. Furan and thiophene cores are widely explored in part due to their prevalence in natural products and approved drugs, such as the loop diuretic furosemide . The 1,2,3-triazole moiety is a privileged structure in drug design, often employed to improve metabolic stability, solubility, and hydrogen bonding capacity . The strategic combination of these systems into a single molecule, particularly using the 1,2,3-triazole as a linker, is a common approach in constructing potential enzyme inhibitors or receptor modulators . While specific biological data for this exact compound is not available in the searched literature, its structure suggests potential for investigating a wide range of biological activities. Researchers may find it valuable for screening against various biological targets. Compounds with similar hybrid architectures, featuring furan, thiophene, and triazole components, are frequently investigated for their potential as tyrosinase inhibitors , antibacterial agents, and for other therapeutic applications . The presence of the (E)-prop-2-enamide (chalcone) bridge is a key feature found in potent tyrosinase inhibitors, which are studied for their potential in managing skin pigmentation disorders . Researchers are advised to consult safety data sheets and handle this product appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-13(6-5-12-3-1-7-20-12)15-9-11-10-18(17-16-11)14-4-2-8-21-14/h1-8,10H,9H2,(H,15,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRBNMIJNMUICO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the triazole ring through a click chemistry reaction. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution on the triazole ring can lead to a variety of functionalized triazoles.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Bioactivity and Target Interactions

  • Enzyme Inhibition : Furan-containing analogs () exhibit tyrosinase inhibition, while triazole-thiophene hybrids (like the target) may target kinases or cytochrome P450 enzymes due to heterocycle diversity .
  • Docking Affinity: Structural motif clustering () suggests the target’s Murcko scaffold (furan-enamide-triazole-thiophene) would group separately from phenyl- or thiazole-based analogs. Minor motif changes (e.g., thiophene vs. phenyl) significantly alter binding pocket interactions .
  • Bioactivity Clustering : Compounds with similar scaffolds (e.g., triazole-thiophene vs. triazole-phenyl) cluster into distinct bioactivity profiles, as seen in ’s hierarchical analysis .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, unlike furan or triazole groups, which could shorten the target’s half-life relative to furan-phenyl analogs .

Key Research Findings and Challenges

  • Synthetic Challenges : Acidic conditions (e.g., HCl in acetic acid) may fail for sterically hindered substrates (), necessitating basic conditions or protective group strategies for sensitive motifs like 4-hydroxybenzaldehyde .
  • Docking Variability: Even minor substitutions (e.g., thiophene vs. thiazole) alter docking scores by interacting with different residues (), complicating structure-activity predictions .
  • Impurity Profiles: Thiophene derivatives () are prone to impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, requiring stringent analytical controls for the target compound .

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a novel synthetic derivative that exhibits potential biological activities. It combines the structural features of furan, thiophene, and triazole, which are known for their pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.

Chemical Structure

The molecular formula of the compound is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S with a molecular weight of 288.33 g/mol. The structure includes a furan ring and a thiophene moiety linked through a triazole unit, which enhances its biological profile.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound appears to activate caspase pathways and inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Caspase activation
A54930PI3K/Akt inhibition

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory properties. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a series of triazole derivatives exhibited potent antimicrobial activity. The compound under discussion was part of this series and demonstrated superior activity against resistant strains.
  • Cancer Cell Apoptosis : An investigation published in Cancer Letters focused on the apoptotic effects of various triazole derivatives on cancer cell lines. The results indicated that the compound significantly decreased cell proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways.
  • Inflammatory Response Modulation : In a study published in Pharmacology Reports, researchers observed that the compound inhibited LPS-induced inflammation in RAW264.7 macrophages. The reduction in cytokine levels correlated with decreased NF-kB activation.

Q & A

Q. What are the key steps in synthesizing (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide?

The synthesis involves sequential functional group couplings and heterocyclic ring formations:

  • Triazole ring formation : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a 1,3-dipolar cycloaddition reaction between a thiophen-2-yl azide and a propargylamine derivative .
  • Furan and amide integration : The enamide backbone is constructed through a Horner-Wadsworth-Emmons reaction between furan-2-carbaldehyde and a phosphorylated amide precursor, followed by coupling to the triazole-methyl group .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (e.g., CuI at 5–10 mol%) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and E/Z configuration of the enamide .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 357.08) .

Q. What preliminary biological activities have been reported?

  • Antifungal activity : MIC values of 8–16 µg/mL against Candida albicans, linked to inhibition of fungal cytochrome P450 enzymes .
  • Anticancer potential : IC50_{50} of 12.3 µM in HeLa cells, attributed to disruption of microtubule assembly .
  • Anti-inflammatory effects : 40% reduction in TNF-α secretion in LPS-stimulated macrophages at 10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Key structural modifications and their impacts:

  • Triazole substituents : Replacing thiophen-2-yl with electron-withdrawing groups (e.g., nitro) enhances antifungal potency but reduces solubility .
  • Furan vs. thiophene : Furan improves metabolic stability, while thiophene increases lipophilicity (logP values: 2.1 vs. 3.4) .
  • Enamide geometry : The E-configuration is critical for target binding; Z-isomers show 10-fold lower activity in kinase inhibition assays .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina simulations suggest strong interactions (binding energy: −9.2 kcal/mol) with EGFR kinase’s ATP-binding pocket, stabilized by hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
  • MD simulations : 100-ns trajectories reveal stable binding in fungal CYP51, with root-mean-square deviation (RMSD) < 2 Å after 20 ns .
  • QSAR models : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with blood-brain barrier permeability (R2^2 = 0.82) .

Q. How can interaction studies resolve conflicting bioactivity data across assays?

  • Surface Plasmon Resonance (SPR) : Direct binding assays quantify affinity (KD_D = 2.1 µM for EGFR) and resolve discrepancies from indirect cell-based assays .
  • Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes (ΔH = −15.6 kcal/mol) to confirm target engagement specificity .
  • Kinetic solubility assays : Poor solubility in PBS (12 µg/mL) may explain variable IC50_{50} values in cellular vs. enzymatic assays .

Q. What strategies address low aqueous solubility in preclinical testing?

  • Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation increases solubility to 120 µg/mL and prolongs half-life in murine models .
  • Prodrug synthesis : Phosphate ester derivatives improve bioavailability (AUC024_{0-24}: 45 µg·h/mL vs. 12 µg·h/mL for parent compound) .
  • Co-crystallization : Co-crystals with succinic acid enhance dissolution rate by 3-fold in simulated gastric fluid .

Contradictions and Resolutions

  • Bioactivity vs. Solubility : While thiophene enhances target binding, it reduces solubility. Hybrid derivatives with hydrophilic substituents (e.g., –SO2_2NH2_2) balance these properties .
  • In vitro vs. In vivo Efficacy : Nanoparticle formulations bridge gaps between cellular potency (nM) and in vivo exposure (µg/mL) .

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